molecular formula C6H5BrO2 B119925 4-Bromocatechol CAS No. 17345-77-6

4-Bromocatechol

Cat. No.: B119925
CAS No.: 17345-77-6
M. Wt: 189.01 g/mol
InChI Key: AQVKHRQMAUJBBP-UHFFFAOYSA-N
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Description

4-Bromocatechol, with the chemical formula C6H5BrO2 and CAS registry number 17345-77-6, is a compound known for its applications in various chemical processes. This white crystalline solid is characterized by its bromine and hydroxyl functional groups. This compound is also used in the production of pharmaceuticals, dyes, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromocatechol can be synthesized by dissolving catechol in glacial acetic acid and adding bromine and glacial acetic acid to the solution prepared by dropwise cooling. After 2 hours of reaction, the acetic acid is distilled off under reduced pressure. The obtained crude product is dissolved in a solvent, decolorized with activated carbon, separated, and dried to obtain the finished product .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of catechol and bromine as raw materials, with glacial acetic acid as the solvent. The reaction conditions are carefully controlled to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromocatechol undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Toxicological Research

4-Bromocatechol is primarily recognized for its role as a metabolite of bromobenzene, contributing to the understanding of hepatotoxicity mechanisms. Studies have shown that both 4-bromophenol and this compound can form as metabolites in vivo, which may play a role in the hepatotoxic effects observed with bromobenzene exposure. In isolated rat hepatocytes, the covalent binding of these metabolites to cellular proteins was investigated, revealing that while they do not significantly contribute to cytotoxicity individually, they may enhance the overall toxic effects of bromobenzene when present together .

Case Study: Hepatotoxicity Mechanisms

  • Objective: To determine the role of this compound in bromobenzene-induced liver toxicity.
  • Methodology: Isolated rat hepatocytes were treated with varying concentrations of bromobenzene and its metabolites.
  • Findings: The study indicated that higher concentrations (1 to 3 mM) were necessary for observable cytotoxic effects, suggesting that while this compound has some binding affinity, it is not the primary contributor to hepatotoxicity .

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate for synthesizing various compounds. Its structure allows for further functionalization through reactions such as:

  • Palladium-Catalyzed Cross-Coupling Reactions: this compound can participate in cross-coupling reactions with boronic acids to form more complex aromatic compounds. This is particularly useful in synthesizing biologically active molecules and pharmaceuticals .
  • Synthesis of Other Halogenated Compounds: The compound can be used as a precursor for synthesizing other halogenated catechols and phenolic compounds through electrophilic aromatic substitution reactions.

Environmental Studies

The environmental impact of halogenated compounds like this compound has been a subject of investigation due to their persistence and potential toxicity in ecosystems. Research into the biodegradation pathways of such compounds is crucial for assessing their environmental fate.

Case Study: Biodegradation Pathways

  • Objective: To explore the degradation mechanisms of this compound in microbial environments.
  • Methodology: Microbial cultures were exposed to this compound to monitor degradation rates and byproducts.
  • Findings: The study revealed that certain bacterial strains could effectively degrade this compound, highlighting its potential for bioremediation applications .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Outcomes
Toxicological ResearchInvestigating hepatotoxicity mechanisms related to bromobenzene exposureLimited contribution to cytotoxicity but enhances effects
Organic SynthesisIntermediate for cross-coupling reactions and synthesis of complex compoundsValuable precursor in pharmaceutical chemistry
Environmental StudiesStudying biodegradation pathways in microbial environmentsPotential for bioremediation through microbial degradation

Comparison with Similar Compounds

4-Bromocatechol belongs to the class of catechols, which are compounds containing a 1,2-benzenediol moiety. Similar compounds include:

Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to other catechols. This makes it a valuable reagent in organic synthesis and various industrial applications .

Biological Activity

4-Bromocatechol, a brominated derivative of catechol, has garnered attention in various fields of biological research due to its unique properties and potential applications. This article explores its biological activity, including antiviral, antibacterial, and enzymatic effects, supported by data tables and relevant case studies.

This compound (C6H5BrO2) is characterized by the presence of a bromine atom at the para position relative to the hydroxyl groups on the benzene ring. This structural modification influences its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Antiviral Activity
  • Antibacterial Activity
  • Enzymatic Activity
  • Biodegradation Potential

Antiviral Activity

Research has indicated that this compound exhibits significant antiviral properties. A study demonstrated that compounds similar to this compound derived from marine algae showed inhibitory effects against human rhinoviruses. Specifically, one compound had an IC50 of 2.50 μg/mL against HRV2, suggesting potential therapeutic applications for respiratory viral infections .

Antibacterial Activity

This compound has also been studied for its antibacterial properties. In a broader context, halogenated phenolic compounds have shown effectiveness against various bacterial strains. For instance, a review highlighted that brominated compounds exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria, with some derivatives showing IC50 values in the low micromolar range .

Table 1: Antibacterial Activity of Halogenated Compounds

CompoundTarget BacteriaIC50 (µM)
This compoundStaphylococcus aureus6.2
Polybrominated CompoundsEscherichia coli40
Other Brominated PhenolsBacillus subtilis3.4

Enzymatic Activity

The enzymatic activity of this compound has been linked to its role as a substrate in microbial degradation processes. Studies have shown that bacteria such as Pseudomonas species can utilize brominated catechols as carbon sources, leading to the production of less toxic metabolites . This biodegradation potential is crucial for bioremediation efforts involving halogenated organic pollutants.

Table 2: Enzymatic Activities Related to Brominated Catechols

SubstrateMicroorganismEnzyme Activity (nmol/min/mg protein)
This compoundSphingomonas sp.12
3-ChlorocatecholPseudomonas sp.24
Non-halogensControl35

Case Studies

  • Antiviral Study : A detailed investigation into the antiviral properties of polybrominated compounds isolated from Neorhodomela aculeata demonstrated that certain derivatives, including those resembling this compound, effectively inhibited human rhinovirus replication in vitro .
  • Biodegradation Research : A study focusing on the biodegradation of halogenated compounds showed that Pseudomonas strains could metabolize this compound efficiently, highlighting its potential for use in bioremediation strategies targeting brominated pollutants .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing 4-Bromocatechol, and how can purity be validated?

  • Methodological Answer : Synthesis of this compound is typically achieved via bromination of catechol derivatives or enzymatic pathways. For example, bromobenzene metabolism in human liver microsomes produces this compound as a metabolite, requiring HPLC or GC-MS to confirm purity and identity . Structural validation should combine NMR (e.g., 1^1H, 13^13C) and FT-IR spectroscopy to resolve aromatic proton environments and confirm hydroxyl/bromine functional groups . Purity assessment via melting point analysis or chromatography (≥98% purity thresholds) is critical for reproducibility .

Q. How can researchers characterize this compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Design controlled stability studies using buffer solutions (pH 2–12) and thermal stress (e.g., 25–80°C). Monitor degradation via UV-vis spectroscopy (e.g., absorbance shifts at 280 nm) or LC-MS to identify breakdown products . Quantify stability using Arrhenius kinetics to model degradation rates. Document experimental parameters rigorously (e.g., solvent, ionic strength) to enable replication .

Q. What analytical techniques are recommended for distinguishing this compound from structural analogs like 3-Bromocatechol?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 1^1H NMR coupling constants can differentiate positional isomers. For example, 1^1H NMR signals for adjacent hydroxyl protons in this compound exhibit distinct splitting patterns compared to meta-substituted analogs . Pair this with X-ray crystallography (if crystalline) or computational modeling (DFT) to confirm stereoelectronic properties .

Advanced Research Questions

Q. How can contradictions in reported reaction kinetics of this compound degradation be resolved?

  • Methodological Answer : Discrepancies often arise from unaccounted variables (e.g., light exposure, trace metal catalysts). Replicate experiments under inert atmospheres (N2_2/Ar) with controlled light conditions. Use statistical tools (ANOVA, error propagation analysis) to quantify variability . Cross-validate data with independent methods (e.g., EPR for radical intermediates) and publish raw datasets in repositories like Chemotion for transparency .

Q. What experimental designs are optimal for studying this compound’s role in enzymatic pathways (e.g., dioxygenase systems)?

  • Methodological Answer : Employ stopped-flow kinetics with UV-vis monitoring to capture transient intermediates (e.g., quinones). Use isotopic labeling (18^{18}O2_2, D2_2O) to trace oxygen incorporation pathways . Pair with molecular docking simulations to predict enzyme-substrate interactions and validate with site-directed mutagenesis .

Q. How should researchers handle interdisciplinary data (e.g., toxicological + spectroscopic) when assessing this compound’s environmental impact?

  • Methodological Answer : Integrate datasets using FAIR principles (Findable, Accessible, Interoperable, Reusable). For example, combine LC-MS/MS quantification of environmental samples with ecotoxicology assays (e.g., Daphnia magna LC50_{50}). Use tools like nmrXiv or RADAR4Chem for structured data storage and cross-disciplinary collaboration . Address contradictions via sensitivity analysis and meta-regression .

Q. What strategies mitigate spectral interference when analyzing this compound in complex matrices (e.g., biological fluids)?

  • Methodological Answer : Implement matrix-matched calibration and standard addition methods to correct for ion suppression in LC-MS. Use tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) to enhance specificity. Validate with blank spikes and recovery studies (85–115% recovery thresholds) .

Q. Data Management & Reproducibility

Q. How can researchers ensure long-term reproducibility of this compound studies?

  • Methodological Answer : Adhere to the Beilstein Journal’s guidelines: publish detailed synthetic procedures (solvents, catalysts, reaction times) in main texts or supplementary materials. For computational studies, share input files (e.g., Gaussian .com) and force field parameters . Use ELNs (Electronic Lab Notebooks) like Chemotion to timestamp and version-control data .

Q. What are best practices for managing conflicting spectral assignments in this compound research?

  • Methodological Answer : Establish a reference dataset using certified standards (e.g., NIST reference materials) . Cross-validate assignments via collaborative inter-laboratory studies and publish raw spectral data in public repositories. Apply IUPAC guidelines for NMR reporting (δ values, multiplicity) to minimize ambiguity .

Q. Ethical & Reporting Standards

Q. How should researchers address ethical considerations in publishing this compound data?

  • Methodological Answer : Disclose all conflicts of interest and funding sources. For toxicological data, adhere to OECD guidelines for humane endpoints in animal studies. Use plagiarism detection software (e.g., iThenticate) and cite prior work exhaustively, prioritizing primary literature over reviews .

Properties

IUPAC Name

4-bromobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2/c7-4-1-2-5(8)6(9)3-4/h1-3,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVKHRQMAUJBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169617
Record name 4-Bromocatechol
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Molecular Weight

189.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17345-77-6
Record name 4-Bromocatechol
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Record name 4-Bromocatechol
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Record name 4-Bromocatechol
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Record name 4-bromopyrocatechol
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Record name 4-BROMOCATECHOL
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Record name 4-Bromocatechol
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Synthesis routes and methods I

Procedure details

Catechol (11.0 g; 0.100 mol) is dissolved in 50 ml of ether and 29 g of freshly-prepared dioxane dibromide (Yanovskaya, Terent'ev and Belsn'kii), J. Gen. Chem. Vol. 22:1594 (1952)) is added slowly as a solution in 50 ml of ether. The organic solution is washed with water (3 times) and dried over MgSO4. The solvent is removed under reduced pressure to yield 4-bromocatechol as a red-brown oil. 1H NMR δ 5.52 (s, 1), 5.70 (s, 1), 6.74 (d, 1, J=8.74 Hz), 6.92 (dd, 1, J=8.3, 2.3 Hz), and 7.01 ppm (d, 1, J=2.6 Hz).
Quantity
11 g
Type
reactant
Reaction Step One
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Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

6.51 g (0.0300 mol) of 4-bromoveratrole is dissolved in 50 ml of dichloromethane. To this suspension is added 37.6 g (0.150 mol) of boron tribromide at 0° C. The mixture was stirred for 3 hours at room temperature. Solvents were removed under reduced pressure. The resulting brown oil was dissolved in ethyl acetate and filtered through a pad of silica gel. The filtrate was concentrated to afford 5.45 g of 4-bromo catechol as a fight, brown oil.
Quantity
6.51 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
37.6 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 5-bromo-2-hydroxybenzaldehyde (10 g, 50 mmol) was dissolved in a 1 N aqeuous NaOH solution (55 mL). To this yellow solution was added hydrogen peroxide (36%, 12 mL) dropwise via addition funnel at room temperature. After stirring for 2 h, the reaction was quenched by adding saturated solution of Na2S2O3, and extracted with EtOAc. The organic extract was washed with 1N HCl, water, brine, and passed through a short pad of silica gel to obtain 4-bromobenzene-1,2-diol (7.0 g, 74%) as a brown solid. 1H NMR (300 MHz, CDCl3) 7.02 (d, J=2.1, 1H), 6.91 (dd, J=8.8, 2.1, 1H), 6.73 (d, J=8.8, 1H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Bromocatechol
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4-Bromocatechol
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